molecular formula C10H10O5 B1280369 2-(2-Methoxy-2-oxoethoxy)benzoic acid CAS No. 113496-12-1

2-(2-Methoxy-2-oxoethoxy)benzoic acid

Cat. No. B1280369
M. Wt: 210.18 g/mol
InChI Key: DNLSNTKOYMQACJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multi-step procedures, as seen in the preparation of 2-(3,5,6-trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole and its benzothiazole analogue from corresponding benzazoles . Another related compound, 2-methoxy-benzoic acid 2-oxo-3-(2,4,6-trimethyl-phenyl)-1-oxa-spiro[4.4]non-3-en-4-yl ester, was synthesized via a condensation reaction . These methods suggest that the synthesis of 2-(2-Methoxy-2-oxoethoxy)benzoic acid could potentially involve similar condensation reactions or multi-step synthetic routes.

Molecular Structure Analysis

The molecular structure of compounds similar to 2-(2-Methoxy-2-oxoethoxy)benzoic acid has been studied using various spectroscopic techniques and theoretical calculations. For instance, the structure and vibrations of 2-[(2-hydroxyphenyl) carbonyloxy] benzoic acid were investigated using FT-IR, FT-Raman, and DFT methods . The crystal structure of a related methoxy-benzoic acid derivative was determined by single-crystal X-ray diffraction . These studies indicate that detailed molecular structure analysis of 2-(2-Methoxy-2-oxoethoxy)benzoic acid would likely involve similar experimental and computational techniques.

Chemical Reactions Analysis

The reactivity of methoxy-substituted benzoic acids has been explored in various contexts. For example, the ionization process of meta-methoxy benzoic acid was studied calorimetrically, providing insights into the acid strength of methoxy-substituted benzoic acids . The molecular ion of 2-(2'-methoxyphenyl)benzoic acid undergoes fragmentation and rearrangement under electron impact, indicating the potential for complex fragmentation patterns in mass spectrometry studies . These findings suggest that 2-(2-Methoxy-2-oxoethoxy)benzoic acid could exhibit interesting reactivity patterns, particularly in ionization and fragmentation processes.

Physical and Chemical Properties Analysis

The physical and chemical properties of methoxy-substituted benzoic acids have been characterized through various studies. The calorimetric study of meta-methoxy benzoic acid provides data on ionization and solution enthalpies . Conformational polymorphism in 2,6-dimethoxy benzoic acid has been analyzed, revealing differences in polarity and ionic character between different forms . These studies contribute to a broader understanding of how methoxy groups and carboxylic acid functionalities influence the physical and chemical properties of a molecule, which would be relevant for analyzing 2-(2-Methoxy-2-oxoethoxy)benzoic acid.

Scientific Research Applications

Luminescent Properties in Coordination Compounds

Research on benzoic acid derivatives, including those structurally related to 2-(2-Methoxy-2-oxoethoxy)benzoic acid, has demonstrated their utility in influencing the luminescent properties of lanthanide coordination compounds. Substituents on the benzoic acid derivatives can either enhance or decrease the photoluminescence efficiency, depending on whether they are electron-releasing or electron-withdrawing groups. This finding is crucial in developing materials with specific photophysical properties (Sivakumar, Reddy, Cowley, & Vasudevan, 2010).

Crystal Structure and Synthesis

Another area of research involves the synthesis and structural analysis of compounds related to 2-(2-Methoxy-2-oxoethoxy)benzoic acid. Studies have detailed the crystal structures of these compounds, providing insights into their molecular arrangement and potential applications in various fields such as materials science and pharmaceuticals (Zhao, Jin-Hao, Ji, Ming-hua, Sun, Ya-Quan, Cheng, Jing-li, & Zhu, Guo-Nian, 2010).

Medicinal Chemistry and Drug Development

In the context of medicinal chemistry, derivatives of benzoic acid, including those akin to 2-(2-Methoxy-2-oxoethoxy)benzoic acid, are explored for their potential in drug development. These compounds can be used as building blocks or intermediates in the synthesis of more complex molecules with therapeutic applications (Grell, Hurnaus, Griss, Sauter, Rupprecht, Mark, Luger, Nar, Wittneben, & Müller, 1998).

Materials Science

Benzoic acid derivatives are also significant in materials science, particularly in the synthesis of polymers and other advanced materials. Their chemical properties can be manipulated to produce materials with desired physical and chemical characteristics, such as conductivity or thermal stability (Amarnath & Palaniappan, 2005).

Analytical Chemistry

In analytical chemistry, compounds similar to 2-(2-Methoxy-2-oxoethoxy)benzoic acid are used in developing sensitive assays and analytical techniques. For instance, they play a role in chemiluminescence-based assays, which are critical for detecting and quantifying various substances in complex mixtures (Mansouri, Makris, & Kefalas, 2005).

Safety And Hazards

The safety information for 2-(2-Methoxy-2-oxoethoxy)benzoic acid indicates that it has a GHS07 pictogram, with a signal word of "Warning" . The specific hazard statements and precautionary statements are not provided in the search results .

properties

IUPAC Name

2-(2-methoxy-2-oxoethoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O5/c1-14-9(11)6-15-8-5-3-2-4-7(8)10(12)13/h2-5H,6H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNLSNTKOYMQACJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COC1=CC=CC=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60459070
Record name Benzoic acid, 2-(2-methoxy-2-oxoethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60459070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Methoxy-2-oxoethoxy)benzoic acid

CAS RN

113496-12-1
Record name Benzoic acid, 2-(2-methoxy-2-oxoethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60459070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-methoxy-2-oxoethoxy)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
C Liljebris, SD Larsen, D Ogg, BJ Palazuk… - Journal of medicinal …, 2002 - ACS Publications
Protein tyrosine phosphatases (PTPs) constitute a diverse family of enzymes that, together with protein tyrosine kinases, control the level of intracellular tyrosine phosphorylation, thus …
Number of citations: 149 pubs.acs.org

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